- Substituted isoxazole analogs of farnesoid X receptor (FXR) agonist GW4064, Bioorganic & Medicinal Chemistry Letters, 2009, 19(11), 2969-2973

Cas no 933799-50-9 ((E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate)

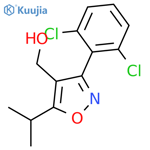

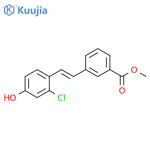

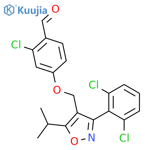

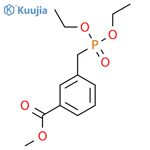

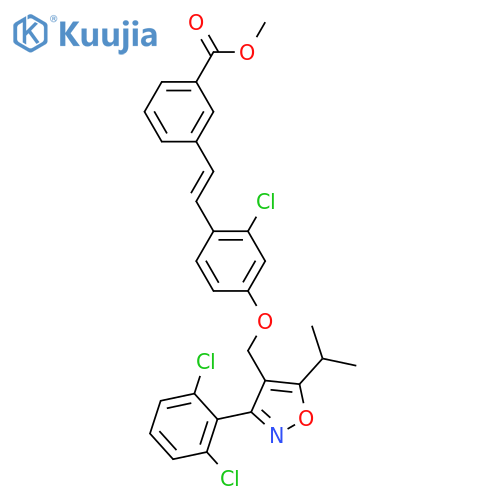

933799-50-9 structure

商品名:(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate 化学的及び物理的性質

名前と識別子

-

- (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate

- Methyl 3-[(1E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoate (ACI)

- (E)-methyl3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate

- AKOS016011354

- Methyl 3-[(E)-2-(2-chloro-4-{[3-(2,6-dichlorophenyl)-5-(propan-2-yl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoate

- 933799-50-9

- methyl 3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate

- CS-14268

- DB-235287

- DTXSID10443287

- CS-M0371

- BCP14110

- SCHEMBL2491489

-

- MDL: MFCD18207126

- インチ: 1S/C29H24Cl3NO4/c1-17(2)28-22(27(33-37-28)26-23(30)8-5-9-24(26)31)16-36-21-13-12-19(25(32)15-21)11-10-18-6-4-7-20(14-18)29(34)35-3/h4-15,17H,16H2,1-3H3/b11-10+

- InChIKey: VHEQKEABRWSPPO-ZHACJKMWSA-N

- ほほえんだ: C(C1=C(C(C)C)ON=C1C1C(Cl)=CC=CC=1Cl)OC1C=CC(/C=C/C2C=CC=C(C(=O)OC)C=2)=C(Cl)C=1

計算された属性

- せいみつぶんしりょう: 555.077091g/mol

- どういたいしつりょう: 555.077091g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 37

- 回転可能化学結合数: 9

- 複雑さ: 757

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 8.7

- トポロジー分子極性表面積: 61.6Ų

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate セキュリティ情報

- ちょぞうじょうけん:Sealed in dry,2-8°C

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E079800-100mg |

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate |

933799-50-9 | 100mg |

$ 850.00 | 2022-06-05 | ||

| TRC | E079800-50mg |

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate |

933799-50-9 | 50mg |

$ 510.00 | 2022-06-05 | ||

| Chemenu | CM155526-1g |

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate |

933799-50-9 | 95% | 1g |

$729 | 2021-08-05 | |

| Ambeed | A895836-1g |

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate |

933799-50-9 | 95+% | 1g |

$672.0 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058752-1g |

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate |

933799-50-9 | 98% | 1g |

¥10471.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E38290-100mg |

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate... |

933799-50-9 | 98% | 100mg |

¥11612.0 | 2023-09-08 | |

| Chemenu | CM155526-1g |

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate |

933799-50-9 | 95% | 1g |

$*** | 2023-05-29 | |

| ChemScence | CS-M0371-100mg |

(E)-methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate |

933799-50-9 | 100mg |

$715.0 | 2022-04-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058752-100mg |

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate |

933799-50-9 | 98% | 100mg |

¥2512.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058752-250mg |

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate |

933799-50-9 | 98% | 250mg |

¥4887.00 | 2024-04-24 |

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Toluene ; 80 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt

リファレンス

- Design, synthesis, and evaluation of non-steroidal farnesoid X receptor (FXR) antagonist, Bioorganic & Medicinal Chemistry, 2007, 15(7), 2587-2600

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate Raw materials

- (3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol

- 2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropyl-isoxazol-4-yl)methoxy)benzaldehyde

- 3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester

- Methyl 3-[(1E)-2-(2-chloro-4-hydroxyphenyl)ethenyl]benzoate

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate Preparation Products

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate 関連文献

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

933799-50-9 ((E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate) 関連製品

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:933799-50-9)(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate

清らかである:99%

はかる:1g

価格 ($):605.0